2-Fluoro-5-nitrotoluene

Description

Overview of 2-Fluoro-5-nitrotoluene within Chemical Research Contexts

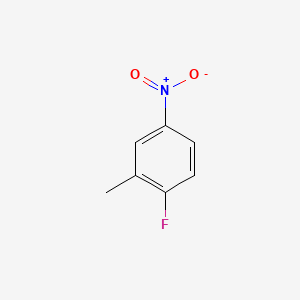

This compound, a specialized aromatic organic compound, holds a significant position in various domains of chemical research. innospk.comchemimpex.com Identified by the CAS number 455-88-9, this compound is a yellow crystalline solid with a molecular formula of C7H6FNO2 and a molecular weight of 155.13 g/mol . innospk.comchemicalbook.com Its structure, which features a toluene (B28343) backbone substituted with a fluorine atom at the 2-position and a nitro group at the 5-position, imparts a unique set of chemical properties that make it a valuable intermediate in organic synthesis. innospk.comcymitquimica.com Researchers utilize this compound as a building block for creating more complex molecules, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals like dyes and pigments. innospk.comchemimpex.com

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C7H6FNO2 |

| Molecular Weight | 155.13 g/mol |

| Melting Point | 38-40 °C |

| Boiling Point | 99-100 °C at 13 mmHg |

| Density | 1.274 g/cm³ |

| Appearance | Yellow crystalline solid |

This data is compiled from multiple sources. innospk.comchemicalbook.comsigmaaldrich.com

Importance of Fluorine and Nitro Substituents in Aromatic Systems for Research

The presence of both a fluorine atom and a nitro group on the aromatic ring of this compound is crucial to its reactivity and utility in research. The fluorine atom, being the most electronegative element, significantly alters the electronic properties of the aromatic system. numberanalytics.com This can enhance the metabolic stability and bioavailability of molecules, a highly desirable trait in pharmaceutical development. numberanalytics.comnih.gov The incorporation of fluorine can block metabolic oxidation pathways, leading to longer drug retention and increased efficacy. nih.govencyclopedia.pub

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta-position. nih.govnumberanalytics.com However, this electron-withdrawing nature facilitates nucleophilic aromatic substitution, a key reaction in the synthesis of many complex organic molecules. wikipedia.org The nitro group can also be readily reduced to form an amino group, providing a versatile handle for further functionalization in the synthesis of dyes, pharmaceuticals, and other valuable compounds. numberanalytics.comnumberanalytics.com

Historical Perspectives on the Study of Halogenated Nitrotoluenes

The study of halogenated nitrotoluenes is rooted in the broader history of aromatic chemistry and the development of synthetic dyes and explosives in the 19th and early 20th centuries. Early research focused on understanding the directing effects of substituents on aromatic rings and developing methods for their synthesis. nih.gov For instance, studies on the nitration of toluene and its derivatives were foundational to the production of compounds like trinitrotoluene (TNT). nih.gov

Scope and Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound continues to be a compound of significant interest. Its primary role is as a key intermediate in the synthesis of a wide array of valuable products. chemimpex.comchemicalbook.com In the pharmaceutical industry, it is used in the creation of active pharmaceutical ingredients (APIs). innospk.comchemimpex.com The agrochemical sector utilizes it for the formulation of effective pesticides and herbicides, where the fluorine atom often enhances biological activity. innospk.comchemimpex.com

Furthermore, this compound finds applications in material science for the production of specialty polymers and resins. chemimpex.com Its unique electronic properties, stemming from the fluorine and nitro substituents, make it a valuable tool for researchers exploring new chemical reactions and developing innovative materials. chemimpex.comcymitquimica.com The market for this compound is projected to experience substantial growth, driven by increasing demand from the pharmaceutical and agrochemical industries and ongoing research into new applications. datainsightsmarket.com

Interactive Data Table: Research Applications of this compound

| Field | Application |

| Pharmaceutical Development | Intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). |

| Agrochemicals | Intermediate in the formulation of pesticides and herbicides. |

| Organic Synthesis | Building block for complex molecules, including dyes and pigments. |

| Material Science | Used in the production of specialty polymers and resins. |

| Analytical Chemistry | Utilized as a standard in certain analytical methods. |

This data is compiled from multiple sources. innospk.comchemimpex.com

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCYJGMIICONES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060021 | |

| Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455-88-9 | |

| Record name | 2-Fluoro-5-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=455-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Fluoro 5 Nitrotoluene

Regioselective Nitration Strategies for Fluorotoluenes

The introduction of a nitro group onto a fluorotoluene ring requires precise control to ensure the desired isomer is formed. Regioselective nitration strategies are therefore crucial in synthesizing 2-fluoro-5-nitrotoluene.

Nitration of 2-Fluorotoluene (B1218778) for this compound Synthesis

The direct nitration of 2-fluorotoluene is a primary method for producing this compound. The fluorine and methyl groups on the aromatic ring direct the incoming nitro group, but achieving high selectivity for the 5-position requires specific catalytic and reaction conditions. semanticscholar.orgrsc.org

To move away from traditional, environmentally challenging mixed-acid (sulfuric and nitric acid) nitrations, research has focused on solid acid catalysts. researchgate.net These catalysts offer a cleaner, more regioselective, and reusable alternative for the liquid-phase nitration of fluorotoluenes using 70% nitric acid. semanticscholar.orgrsc.org Among the catalysts studied, Fe/Mo/SiO2, MoO3/SiO2, and H-beta zeolite have demonstrated high activity and selectivity, which is attributed to their significant acidity. rsc.orgresearchgate.net These solid acids facilitate the nitration process under milder conditions compared to conventional methods. semanticscholar.org

Studies have shown that the choice of solid acid catalyst has a profound impact on both the conversion of 2-fluorotoluene and the selectivity towards this compound. In the nitration of 2-fluorotoluene, catalysts like H-beta zeolite, Fe/Mo/SiO2, and MoO3/SiO2 have been identified as particularly effective due to their high acidity. rsc.orgresearchgate.net

For instance, the nitration over MoO3/SiO2 resulted in a 55.25% conversion of 2-fluorotoluene with a selectivity of 88.9% for the desired this compound isomer. researchgate.net H-beta zeolite, another prominent catalyst, achieved a lower conversion rate of 35.6% but with a significantly higher selectivity of 95.6% for the 5-nitro isomer. researchgate.net

Nitration of 2-Fluorotoluene with Various Solid Acid Catalysts

| Catalyst | Conversion (%) | Selectivity for this compound (%) |

|---|---|---|

| H-beta | 35.6 | 95.6 |

| Fe/Mo/SiO2 | 54.9 | 84.7 |

Data sourced from research on solid acid catalysts for fluorotoluene nitration. researchgate.net

Optimizing reaction conditions is critical for maximizing the yield and regioselectivity of the desired product. For the nitration of 2-fluorotoluene using solid acid catalysts, a reaction temperature of 90 °C has been identified as effective. semanticscholar.orgrsc.orgresearchgate.net At this temperature, a 55% conversion of 2-fluorotoluene was achieved with a high selectivity of 90% for this compound. semanticscholar.orgrsc.org This demonstrates that careful control of temperature is essential for directing the nitration to the desired position and achieving high yields. researchgate.net

Alternative Nitration Pathways (e.g., using acetic anhydride)

Alternative nitrating systems have been explored to enhance selectivity and reaction rates. One such system involves the use of nitric acid in combination with acetic anhydride (B1165640). bibliotekanauki.pl This mixture generates acetyl nitrate, a potent nitrating agent. bibliotekanauki.pl The use of acetic anhydride can influence the regioselectivity of the nitration of aromatic compounds. nih.gov In some cases, this system is used in conjunction with zeolite catalysts, such as H-beta zeolite, to further improve the yield and selectivity of the desired nitro isomer. bibliotekanauki.plresearchgate.net For instance, the nitration of 2-nitrotoluene (B74249) using nitric acid, acetic anhydride, and Hβ zeolite can produce a 97% yield of 2,4-dinitrotoluene, showcasing the system's effectiveness in achieving high regioselectivity. researchgate.net

Fluorination Reactions for this compound Preparation

While the nitration of 2-fluorotoluene is a common synthetic route, an alternative approach involves the introduction of the fluorine atom onto a pre-existing nitrotoluene molecule. This falls under the broader category of fluorination reactions. Fluorinating agents are generally classified as either nucleophilic or electrophilic. tcichemicals.com

Nucleophilic fluorinating agents, where a fluoride (B91410) anion is the active species, are used to displace a leaving group on the aromatic ring. tcichemicals.com Electrophilic fluorination, conversely, involves a reagent where a fluorine atom is electron-deficient. tcichemicals.com The synthesis of fluorinated aromatic compounds can be challenging and often requires specific precursors and conditions. For example, the synthesis of 2-fluoro-3-nitrotoluene (B1317587) has been achieved starting from 2-chloro-3-nitrotoluene (B91179) using cesium fluoride in dimethyl sulfoxide, which represents a nucleophilic aromatic substitution (SNAr) pathway. googleapis.com While a direct fluorination method for 5-nitrotoluene to produce this compound is not as commonly cited as the nitration of 2-fluorotoluene, such transformations would theoretically rely on similar principles of aromatic substitution.

Fluorination of 2-Chloro-5-nitrotoluene with Silver Fluoride

The synthesis of this compound can be achieved through a halogen exchange (Halex) reaction, where the chlorine atom in 2-Chloro-5-nitrotoluene is substituted with fluorine. Silver fluoride (AgF) can be employed as a fluorinating agent for this transformation. This reaction is a type of nucleophilic aromatic substitution. The high lattice energy of silver fluoride and its solubility in various organic solvents facilitate the displacement of the chloride. The reaction is typically conducted in a polar aprotic solvent at elevated temperatures to ensure sufficient reactivity. The presence of the nitro group para to the chlorine atom activates the aromatic ring towards nucleophilic attack, making the substitution feasible.

| Reactant | Reagent | Product | Reaction Type |

| 2-Chloro-5-nitrotoluene | Silver Fluoride (AgF) | This compound | Halogen Exchange (Halex) |

Palladium-Catalyzed Fluorination Methods

Palladium-catalyzed reactions represent a modern approach to forming carbon-fluorine bonds. While direct C-H fluorination is an emerging field, a more established method involves the cross-coupling of an aryl precursor, such as an aryl halide or triflate, with a fluoride source. nih.govnih.gov For the synthesis of this compound, a potential palladium-catalyzed route would involve the fluorination of 2-bromo-5-nitrotoluene (B182602) or 2-iodo-5-nitrotoluene.

These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition to the aryl precursor. The subsequent step involves fluoride transfer from a fluoride salt (e.g., CsF, AgF) to the palladium center, followed by reductive elimination to yield the desired aryl fluoride and regenerate the Pd(0) catalyst. acsgcipr.org The choice of ligand is crucial for the success of these reactions, with sterically hindered biaryl phosphine (B1218219) ligands, such as AdBrettPhos, often being used to facilitate the challenging C-F reductive elimination step. nih.gov A recently developed approach involves a palladium(II) catalyst that can fluorinate a range of arenes. springernature.com

| Precursor | Catalyst System | Fluoride Source | Key Feature |

| Aryl Halide/Triflate | Pd(0) or Pd(II) / Phosphine Ligand | CsF, AgF, Et3N·3HF ucla.edu | Ligand-facilitated C-F bond formation. acsgcipr.org |

Mechanism of Fluorination Reactions in Aromatic Systems

The introduction of a fluorine atom onto an aromatic ring via substitution of a leaving group, such as a halogen or a nitro group, typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com This process is distinct from electrophilic aromatic substitution.

The SNAr mechanism involves two key steps:

Nucleophilic Attack : A nucleophile (in this case, a fluoride ion) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . masterorganicchemistry.comstackexchange.com The aromaticity of the ring is temporarily lost in this intermediate.

Leaving Group Departure : The leaving group departs, and the aromaticity of the ring is restored. This step is typically fast. stackexchange.com

The presence of strong electron-withdrawing groups (like the nitro group in 2-chloro-5-nitrotoluene) ortho or para to the leaving group is essential. masterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step. stackexchange.comacs.org Fluorine's high electronegativity also helps to stabilize the negative charge in the intermediate through its inductive effect, which is why it can accelerate the reaction despite the strength of the C-F bond. masterorganicchemistry.comstackexchange.com In some cases, depending on the reactants and conditions, a concerted SNAr mechanism, where bond formation and bond breaking occur in a single step without a stable intermediate, may also be possible. nih.gov

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to this compound, focusing on catalysis and waste reduction.

Environmentally Friendly Catalytic Systems

A significant green advancement in the synthesis of this compound involves replacing the conventional mixed-acid (sulfuric acid and nitric acid) nitration of 2-fluorotoluene with solid acid catalysts. rsc.orgresearchgate.net Industrial nitration processes that use mixed acids generate large amounts of corrosive and hazardous waste that is costly to treat. semanticscholar.org

Solid acid catalysts, such as zeolites (e.g., H-beta) and silica-supported mixed metal oxides (e.g., Fe/Mo/SiO₂, MoO₃/SiO₂), offer a cleaner alternative. rsc.orgresearchgate.net These catalysts are effective for the liquid-phase nitration of 2-fluorotoluene using 70% nitric acid under mild conditions. rsc.orgsemanticscholar.org Key advantages of these systems include:

High Regioselectivity : They show a high preference for the formation of the desired this compound isomer. rsc.orgresearchgate.net

Catalyst Reusability : The solid catalysts can be recovered by simple filtration and reused multiple times without a significant loss of activity or selectivity, which drastically reduces waste. rsc.orgresearchgate.net

Simplified Work-up : The process avoids the complex and waste-generating neutralization steps required for mixed-acid nitrations. rsc.orgresearchgate.net

| Catalyst | Substrate | Nitrating Agent | Key Advantage |

| H-beta, Fe/Mo/SiO₂, MoO₃/SiO₂ | 2-Fluorotoluene | 70% Nitric Acid | High selectivity, recyclable, cleaner process. rsc.orgresearchgate.net |

Waste Minimization Strategies in Industrial Synthesis

Waste minimization is a critical aspect of sustainable industrial chemical production. In the synthesis of this compound, the primary source of waste is typically the spent acid from the nitration step. google.com Strategies to mitigate this include:

Spent Acid Recovery : In conventional mixed-acid processes, the spent sulfuric and nitric acids can be recovered and recycled. After the reaction, the organic product layer is separated, and the remaining acid layer can be re-concentrated or repurposed. google.com

Adoption of Solid Catalysts : As detailed previously, using recyclable solid acid catalysts is a prime strategy for waste reduction, as it minimizes or eliminates the use of stoichiometric amounts of sulfuric acid. rsc.orgresearchgate.net

Process Optimization : Careful control of reaction parameters such as temperature and reactant ratios can maximize the yield of the desired product and minimize the formation of by-products and over-nitrated species, thus reducing separation waste. google.com

Solvent Recovery : In purification steps that involve extraction, the solvents (e.g., ether) can be recovered through distillation and reused in subsequent batches. prepchem.com

Synthesis of this compound from 2-Fluoro-Toluene and Nitric Acid

The direct nitration of 2-fluorotoluene is a common and straightforward method for preparing this compound. The fluorine and methyl groups on the aromatic ring direct the incoming nitro group primarily to the para position relative to the fluorine atom, resulting in high selectivity for the desired isomer. rsc.orgresearchgate.net Several variations of this reaction have been reported.

One procedure involves the slow addition of 2-fluorotoluene to concentrated nitric acid at a low temperature of -15 °C. prepchem.com After stirring, the mixture is poured into ice, and the product is extracted with a solvent like ether. prepchem.com

Another approach, often used in industrial settings, employs a mixture of concentrated nitric acid and sulfuric acid. google.com The reaction is typically run at a controlled temperature between 20 °C and 35 °C. google.com The sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

A greener method utilizes solid acid catalysts with 70% nitric acid at 90 °C, which achieves a 55% conversion of 2-fluorotoluene with 90% selectivity for this compound. rsc.orgresearchgate.net

| Nitrating Agent | Temperature | Substrate | Yield/Selectivity | Reference |

| Nitric Acid | -15 °C | 2-Fluorotoluene | 34.4 g from 30 g substrate | prepchem.com |

| Nitric Acid / Sulfuric Acid | 20-35 °C | 2-Fluorotoluene | Forms a mixture of isomers | google.com |

| 70% Nitric Acid / Solid Acid Catalyst | 90 °C | 2-Fluorotoluene | 55% conversion, 90% selectivity | rsc.orgresearchgate.net |

Exploration of Novel Synthetic Routes for this compound

The industrial synthesis of nitroaromatic compounds, including this compound, has traditionally been dominated by the use of mixed acid nitration, which involves a combination of nitric acid and a strong dehydrating acid, typically sulfuric acid. researchgate.netgoogle.com This conventional method, while effective, is associated with several drawbacks, such as the use of highly corrosive reagents, the generation of significant amounts of acidic waste, and challenges related to regioselectivity and over-nitration. researchgate.net Consequently, contemporary research has been directed towards the development of cleaner, more selective, and environmentally benign synthetic strategies. A significant area of exploration involves the application of solid acid catalysts to facilitate the nitration of fluorotoluenes. researchgate.net

One of the primary routes for synthesizing this compound involves the direct nitration of 2-Fluorotoluene. researchgate.netprepchem.com The fluorine and methyl groups on the aromatic ring direct the electrophilic substitution of the nitro group. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. This substitution pattern favors the formation of this compound as a major product.

Recent advancements have focused on replacing the traditional mixed-acid system with heterogeneous solid acid catalysts. researchgate.net These catalysts offer several advantages, including easier separation from the reaction mixture, potential for recycling and reuse, and often higher regioselectivity under milder reaction conditions. researchgate.net The use of 70% nitric acid as the nitrating agent with these catalysts further enhances the safety and environmental profile of the process compared to the highly concentrated mixed acids. researchgate.net

Research into the nitration of 2-Fluorotoluene using various solid acid catalysts has yielded promising results, demonstrating a viable alternative to conventional methods. researchgate.net Studies have shown that the catalytic activity and selectivity are highly dependent on the nature and acidity of the catalyst employed. researchgate.net For instance, the nitration of 2-Fluorotoluene at 90°C using solid acid catalysts has been shown to achieve significant conversion with high selectivity for this compound. researchgate.net

Among the catalysts studied, those with higher acidity, such as H-beta, Fe/Mo/SiO₂, and MoO₃/SiO₂, have demonstrated superior performance in terms of both conversion of the starting material and selective formation of the desired product. researchgate.net The research highlights a highly regioselective, clean, and environmentally friendly process for fluorotoluene nitration with a simplified work-up procedure. researchgate.net

The following table summarizes the performance of different solid acid catalysts in the nitration of 2-Fluorotoluene to produce this compound. researchgate.net

| Catalyst | Conversion of 2-Fluorotoluene (%) | Selectivity for this compound (%) |

|---|---|---|

| H-beta | 55.25 | 88.9 |

| Fe/Mo/SiO₂ | 54.9 | 84.7 |

| MoO₃/SiO₂ | 35.6 | 95.6 |

Reaction Conditions: Nitration of 2-Fluorotoluene was carried out at 90°C using 70% nitric acid as the nitrating agent. researchgate.net

The data indicates that while the H-beta catalyst provides the highest conversion rate, the MoO₃/SiO₂ catalyst offers superior selectivity for the desired this compound isomer. researchgate.net The reusability of these catalysts is a key feature of their novelty; for example, the H-beta catalyst showed no significant loss in conversion or selectivity after five recycling runs in the nitration of 3-fluorotoluene, indicating high stability. researchgate.net This catalytic approach represents a significant advancement in the synthesis of this compound, aligning with the principles of green chemistry by minimizing waste and avoiding harsh reagents. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 5 Nitrotoluene

Electrophilic Aromatic Substitution Reactions of 2-Fluoro-5-nitrotoluene

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The rate and position of this substitution are heavily influenced by the substituents already present on the ring.

The aromatic ring of this compound is substituted with two electron-withdrawing groups, which significantly affects its reactivity towards electrophiles. Both the fluorine atom and the nitro group decrease the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive in electrophilic aromatic substitution compared to benzene itself. libretexts.orgmsu.edu

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. minia.edu.eg It withdraws electron density from the ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and a strong resonance effect (-M effect). minia.edu.eg This resonance delocalizes the ring's π-electrons onto the nitro group, creating a partial positive charge on the aromatic ring and significantly reducing its reactivity toward electrophiles. minia.edu.eg

Fluoro Group (-F): The fluorine atom is also a deactivating group, primarily due to its strong inductive effect (-I effect) as the most electronegative element. csbsju.edu However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+M effect), which opposes the inductive effect. csbsju.edu For halogens, the inductive deactivation is generally stronger than the resonance activation, resulting in a net deactivation of the ring. organicchemistrytutor.com Fluorine is considered a weakly deactivating group. minia.edu.eg

Collectively, the presence of both the strongly deactivating nitro group and the weakly deactivating fluoro group renders the this compound ring highly deactivated and significantly less reactive to electrophilic attack than benzene.

| Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| **Nitro (-NO₂) ** | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strongly Deactivating |

| Fluoro (-F) | Electron-withdrawing (-I) | Electron-donating (+M) | Weakly Deactivating |

The positions at which a new electrophile will substitute on the this compound ring are determined by the directing effects of the existing fluoro and nitro groups.

Fluoro Group (-F): Despite being a deactivating group, the fluorine atom is an ortho, para-director. minia.edu.eg Its electron-donating resonance effect enriches the electron density at the positions ortho and para to it, directing incoming electrophiles to these sites. csbsju.edu

Nitro Group (-NO₂): The nitro group is a meta-director. minia.edu.egcognitoedu.org It withdraws electron density most strongly from the ortho and para positions, leaving the meta positions as the least electron-deficient and therefore the most favorable sites for electrophilic attack. youtube.com

In this compound, these directing effects must be considered in concert. The positions on the ring are numbered starting from the methyl group (C1 is implied, though not explicitly part of the name's core for substitution discussions). For clarity, we consider the positions relative to the existing substituents:

The fluoro group at C2 directs incoming electrophiles to C3 (ortho) and C5 (para). However, C5 is already occupied by the nitro group.

The nitro group at C5 directs incoming electrophiles to C3 and C1 (both meta). C1 is occupied by the methyl group.

Both groups direct the incoming electrophile to the C3 position . The fluoro group directs ortho to this position, and the nitro group directs meta to this position. Therefore, electrophilic substitution on this compound is expected to occur regioselectively at the C3 position. The other potential positions are either sterically hindered or strongly deactivated by the combined electronic effects.

Nucleophilic Aromatic Substitution (SNAr) on this compound

Aromatic rings that are electron-deficient can undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group. wikipedia.org This reaction is the opposite of electrophilic substitution, as it is facilitated by electron-withdrawing groups. masterorganicchemistry.com

The this compound molecule is well-suited for SNAr reactions. The presence of the strong electron-withdrawing nitro group activates the ring for nucleophilic attack. wikipedia.orgbyjus.com This activation is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate. pressbooks.publibretexts.org

In this compound, the fluorine atom is at the C2 position, which is ortho to the nitro group at the C5 position. This arrangement strongly favors the displacement of the fluoride (B91410) ion by a nucleophile. pressbooks.pub A variety of nucleophiles, such as alkoxides, amines, and thiolates, can displace the fluorine atom. byjus.comvapourtec.com

Interestingly, in SNAr reactions, fluoride is an excellent leaving group. youtube.com The rate-determining step is the initial attack of the nucleophile on the ring. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, thus increasing the reaction rate. masterorganicchemistry.com

The SNAr reaction proceeds via a two-step addition-elimination mechanism. wikipedia.org The first step is the attack of the nucleophile on the carbon atom bearing the leaving group (the ipso-carbon), which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . wikipedia.orgmdpi.com

In the case of this compound, a nucleophile (Nu⁻) attacks the C2 carbon, breaking the aromaticity of the ring and forming a tetrahedral intermediate. The negative charge of this complex is delocalized across the π-system and, crucially, onto the oxygen atoms of the ortho-nitro group. wikipedia.orgpressbooks.pub This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. libretexts.org

The formation of this stable Meisenheimer complex is the key mechanistic feature of the SNAr reaction on this substrate. libretexts.org In the second, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored to yield the final substitution product. pressbooks.pub

Reduction Reactions of the Nitro Group in this compound

The nitro group of this compound can be readily reduced to a primary amine (amino group, -NH₂), yielding 4-fluoro-3-methylaniline (B1294958). This transformation is a fundamental process in synthetic organic chemistry, often used to introduce an amino group onto an aromatic ring. acs.org Several methods are effective for this reduction.

Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. commonorganicchemistry.com The reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comtu-chemnitz.de Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are frequently used. commonorganicchemistry.comgoogle.com The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727). rsc.org This method is often preferred due to its high yields and the fact that the only byproduct is water.

Metal and Acid Reduction: A classic method for reducing aromatic nitro compounds involves the use of an active metal in an acidic medium. acs.orgmst.edu Common combinations include:

Iron and hydrochloric acid (Fe/HCl) or iron in acetic acid. commonorganicchemistry.comgoogle.com

Tin and hydrochloric acid (Sn/HCl) or tin(II) chloride (SnCl₂). acs.org

Zinc and hydrochloric acid (Zn/HCl) or zinc in acetic acid. commonorganicchemistry.com These reactions proceed through a series of single-electron transfers from the metal to the nitro group. The resulting amine is typically protonated in the acidic medium, requiring a final basic workup to isolate the free amine. acs.org

The choice of reducing agent can depend on the presence of other functional groups in the molecule. However, for this compound, both catalytic hydrogenation and metal/acid reductions are generally effective for converting the nitro group to an amine without affecting the fluoro or methyl groups.

| Reagent/Catalyst | Description | Product |

| H₂/Pd-C | Catalytic hydrogenation with palladium on a carbon support. | 4-Fluoro-3-methylaniline |

| H₂/Raney Ni | Catalytic hydrogenation using a nickel-aluminum alloy catalyst. | 4-Fluoro-3-methylaniline |

| Fe/HCl | Reduction using iron metal in the presence of hydrochloric acid. | 4-Fluoro-3-methylaniline |

| SnCl₂/HCl | Reduction using tin(II) chloride in hydrochloric acid. | 4-Fluoro-3-methylaniline |

Formation of Amine Functionalities

The reduction of the nitro group in this compound to an amine functionality, yielding 2-fluoro-5-aminotoluene, is a fundamental and widely utilized transformation in organic synthesis. This conversion is a crucial step in the preparation of various pharmaceuticals, agrochemicals, and dyestuffs. The most common and efficient method for this reduction is catalytic hydrogenation.

This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of a hydrogen source. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. The general reaction scheme is as follows:

While specific studies detailing the mechanistic intricacies of this compound reduction are not extensively documented in publicly available literature, the mechanism is expected to follow the well-established pathways for the hydrogenation of aromatic nitro compounds.

Catalytic Hydrogenation Studies

Catalytic hydrogenation is the premier method for the reduction of nitroarenes due to its high efficiency, selectivity, and the production of water as the only byproduct, making it an environmentally benign process. guidechem.com A variety of catalytic systems have been developed and studied for the hydrogenation of nitrotoluenes and related compounds.

Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. guidechem.com These catalysts exhibit high activity and can facilitate the reaction under relatively mild conditions of temperature and pressure. For instance, studies on the hydrogenation of nitrotoluenes have been successfully carried out in methanol in the presence of hydrogen gas. chemicalbook.comrsc.org

The mechanism of catalytic hydrogenation of nitroarenes is generally understood to proceed via two main pathways: a direct route and a condensation route. guidechem.com

Direct Pathway: The nitro group is directly reduced to the corresponding amine through the formation of nitroso and hydroxylamine intermediates on the catalyst surface.

Condensation Pathway: The intermediate nitroso and hydroxylamine species can condense to form an azoxy compound, which is then further reduced to azo and hydrazo compounds before finally yielding the amine.

The prevalence of one pathway over the other is influenced by factors such as the catalyst type, solvent, temperature, and the specific substituents on the aromatic ring. Research on palladium/graphene (Pd/G) nanocomposites has shown their high activity and stability in the hydrogenation of nitrotoluenes, attributed to the strong dispersion of palladium nanoparticles on the graphene sheets and the good adsorption of nitroaromatics via π-π stacking interactions. chemicalbook.comrsc.org

Below is a table summarizing various catalysts and conditions used for the hydrogenation of related nitrotoluenes:

| Catalyst | Substrate | Solvent | Conditions | Observations |

| Palladium/graphene (Pd/G) | Nitrotoluenes | Methanol | H₂ gas | Higher activity and stability than commercial Pd/C. chemicalbook.comrsc.org |

| Manganese-based complex | Nitroarenes | Toluene (B28343) | 80 bar H₂, 130 °C | Good reactivity and chemoselectivity, tolerates various functional groups. guidechem.com |

| Platinum catalysts with rare earth oxides | p-Nitrotoluene | Aqueous alcohol | H₂ gas | High selectivity and quantitative yield. researchgate.net |

| Raney Nickel | Nitro groups | Various | H₂ gas | Widely used for reducing nitro groups. wikipedia.org |

Reactions of the Methyl Group in this compound

The methyl group of this compound is susceptible to oxidation and halogenation reactions, characteristic of benzylic positions.

One notable reaction is the oxidation of the methyl group to a carboxylic acid, yielding 2-fluoro-5-nitrobenzoic acid. This transformation can be achieved using strong oxidizing agents. For the related compound, 2-fluoro-4-nitrotoluene, oxidation to 2-fluoro-4-nitrobenzoic acid has been successfully carried out using potassium permanganate (B83412) (KMnO₄) in the presence of sodium hydroxide. chemicalbook.com Another method involves the use of chromium trioxide and periodic acid in acetonitrile. chemicalbook.com A similar approach could be applied to this compound.

Furthermore, the methyl group can undergo free-radical halogenation. A Japanese patent describes the bromination of the methyl group of this compound. researchgate.net This type of reaction is typically initiated by UV light or a radical initiator and proceeds via a free-radical chain mechanism, leading to the formation of 2-fluoro-5-nitrobenzyl bromide. wikipedia.orgchemicalbook.com The reaction involves the following steps:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) to form halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group to form a benzyl (B1604629) radical and a hydrogen halide. The benzyl radical then reacts with another halogen molecule to form the product and a new halogen radical.

Termination: Combination of any two radicals.

The synthesis of 2-nitrobenzyl bromide from o-nitrotoluene has been achieved using hydrobromic acid and hydrogen peroxide in the presence of a radical initiator like azobisisobutyronitrile. chemicalbook.com A similar methodology could likely be adapted for the bromination of this compound.

Radical Reactions Involving this compound

Based on the available research, the primary radical reaction involving this compound is the free-radical halogenation of the methyl group, as discussed in the previous section. This reaction proceeds through a benzylic radical intermediate.

While other types of radical reactions are theoretically possible, such as radical additions to the aromatic ring or reactions involving the nitro group under specific photolytic or radiolytic conditions, there is no significant body of research specifically detailing such radical reactions for this compound. The existing literature primarily focuses on the transformations of the nitro and methyl groups through non-radical pathways, such as catalytic hydrogenation and oxidation. A study on the transfer hydrogenation of 2-nitrotoluene (B74249) with methanol over a zeolite catalyst proposed a radical mechanism, suggesting that under certain conditions, radical pathways for nitro group reduction can be operative. researchgate.net However, the applicability of this to this compound has not been explicitly demonstrated.

Advanced Spectroscopic and Computational Analysis of 2 Fluoro 5 Nitrotoluene

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, offers profound insights into the molecular structure, bonding, and functional groups present in a molecule. In conjunction with computational methods, these experimental techniques provide a robust framework for the complete vibrational assignment of 2-Fluoro-5-nitrotoluene.

The solid-phase FTIR spectrum of this compound has been recorded in the region of 4000–400 cm⁻¹. nih.gov The interpretation of the spectrum is facilitated by quantum chemical calculations, which help in assigning the observed vibrational frequencies to specific normal modes of the molecule. nih.gov The vibrational frequencies are influenced by the electronic effects of the fluorine, nitro, and methyl substituents on the benzene (B151609) ring.

Key vibrational modes observed in the FTIR spectrum include the C-H stretching vibrations of the methyl group and the aromatic ring, the asymmetric and symmetric stretching of the NO₂ group, and various bending and deformation modes. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the vibrational frequencies of the benzene ring.

Complementing the FTIR data, the solid-phase FT-Raman spectrum of this compound has been recorded in the 4000–50 cm⁻¹ region. nih.gov FT-Raman spectroscopy is particularly useful for observing vibrations that are weak or absent in the infrared spectrum, such as certain symmetric vibrations and vibrations of non-polar bonds.

The FT-Raman spectrum provides valuable information on the skeletal vibrations of the aromatic ring and the vibrations of the substituent groups. The combination of both FTIR and FT-Raman data allows for a more complete and accurate assignment of the vibrational modes of this compound.

A normal coordinate analysis based on density functional theory (DFT) using the B3LYP/6-31G* basis set has been performed to aid in the interpretation of the experimental vibrational spectra of this compound. nih.gov The calculated vibrational frequencies, after scaling, show excellent agreement with the experimental FTIR and FT-Raman data. nih.gov

The complete vibrational assignments are performed based on the total energy distribution (TED) of the vibrational modes, which is calculated using the scaled quantum mechanical (SQM) method. nih.gov This analysis provides a detailed description of the contribution of each internal coordinate to the normal modes of vibration.

Table 1: Selected Vibrational Frequencies and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated Frequencies (cm⁻¹) | Vibrational Assignment |

| 3115 | 3117 | 3114 | Aromatic C-H Stretch |

| 3086 | 3088 | 3085 | Aromatic C-H Stretch |

| 2972 | 2974 | 2970 | Asymmetric CH₃ Stretch |

| 2935 | 2937 | 2933 | Symmetric CH₃ Stretch |

| 1618 | 1620 | 1616 | Aromatic C=C Stretch |

| 1585 | 1587 | 1583 | Aromatic C=C Stretch |

| 1529 | 1531 | 1527 | Asymmetric NO₂ Stretch |

| 1352 | 1354 | 1350 | Symmetric NO₂ Stretch |

| 1250 | 1252 | 1248 | C-F Stretch |

| 880 | 882 | 878 | NO₂ Wagging |

| 831 | 833 | 829 | C-H Out-of-plane Bend |

| 741 | 743 | 739 | NO₂ Rocking |

| 530 | 532 | 528 | C-NO₂ Bend |

Data sourced from Krishnakumar et al. (2013) nih.gov

A comparative study of the vibrational spectra of this compound and its analogue, 2-bromo-5-nitrotoluene (B182602), provides insights into the influence of the halogen substituent on the molecular vibrations. nih.gov The difference in electronegativity and atomic mass between fluorine and bromine leads to predictable shifts in the vibrational frequencies.

For instance, the C-X (where X is F or Br) stretching frequency is significantly lower for the bromo derivative compared to the fluoro derivative due to the heavier mass of the bromine atom. nih.gov This comparative analysis helps to confirm the vibrational assignments and understand the substituent effects on the electronic structure and bonding of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of the nuclei.

The ¹H NMR spectrum of this compound provides information about the different types of protons present in the molecule. The spectrum, typically recorded in a solvent like CDCl₃, shows distinct signals for the aromatic protons and the methyl protons. chemicalbook.com The chemical shifts of these protons are influenced by the electronic effects of the substituents on the aromatic ring.

The aromatic region of the spectrum displays signals for the three non-equivalent protons on the benzene ring. The coupling between these protons and with the fluorine atom results in a complex splitting pattern that can be analyzed to determine the relative positions of the substituents. The methyl group typically appears as a singlet in the upfield region of the spectrum.

Table 2: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (ppm) |

| H-6 | 8.134 |

| H-4 | 8.089 |

| H-3 | 7.149 |

| CH₃ | 2.380 |

Data recorded in CDCl₃ at 399.65 MHz. Sourced from ChemicalBook. chemicalbook.com

¹³C NMR Spectral Analysis of this compound

The ¹³C Nuclear Magnetic Resonance (NMR) spectrum of this compound provides detailed information about the carbon framework of the molecule. In proton-decoupled ¹³C NMR spectra of compounds containing fluorine, the signals for carbon atoms are split into multiplets due to spin-spin coupling between the ¹³C and ¹⁹F nuclei. This C-F coupling is observed over one or more bonds and is a key feature in the spectral analysis.

The aromatic region of the spectrum is of particular interest, where six distinct signals are expected for the benzene ring carbons. The carbon atom directly bonded to the fluorine atom (C-2) typically appears as a doublet with a large one-bond coupling constant (¹J_CF). Carbons that are two bonds away (C-1 and C-3) will also show coupling (²J_CF), as will carbons at three (³J_CF) and four (⁴J_CF) bonds distant, though the magnitude of the coupling constant generally decreases with distance. The electron-withdrawing effects of the nitro group (-NO₂) and the fluorine atom, along with the electron-donating effect of the methyl group (-CH₃), significantly influence the chemical shifts of the aromatic carbons. The carbon bearing the nitro group (C-5) is typically shifted downfield, while the methyl-substituted carbon (C-1) is shifted upfield.

Table 1: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J_CF, Hz) |

|---|---|---|---|

| C-1 (C-CH₃) | 126.0 | Doublet | ²J_CF ≈ 20-25 |

| C-2 (C-F) | 158.0 | Doublet | ¹J_CF ≈ 240-250 |

| C-3 | 115.0 | Doublet | ²J_CF ≈ 20-25 |

| C-4 | 125.0 | Doublet | ³J_CF ≈ 5-10 |

| C-5 (C-NO₂) | 148.0 | Doublet | ⁴J_CF ≈ 2-4 |

| C-6 | 135.0 | Doublet | ³J_CF ≈ 5-10 |

| -CH₃ | 20.1 | Singlet/Quartet | - |

Note: The data in this table are predicted values based on typical chemical shifts and coupling constants for similar fluorinated aromatic compounds. Actual experimental values may vary.

¹⁹F NMR Spectroscopy in Reaction Monitoring

¹⁹F NMR spectroscopy is an exceptionally powerful tool for real-time reaction monitoring, owing to several advantageous properties of the fluorine-19 nucleus. huji.ac.il The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection, second only to ¹H. huji.ac.il

A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 700 ppm. huji.ac.il This wide dispersion significantly reduces the likelihood of signal overlap, even in complex reaction mixtures. huji.ac.il This allows for the clear and separate detection of fluorine-containing reactants, intermediates, products, and byproducts.

In the context of this compound, ¹⁹F NMR can be used to monitor its synthesis, for example, through a nucleophilic aromatic substitution (SNAr) reaction on a difluorinated precursor. As the reaction proceeds, the signal corresponding to the fluorine atom in the starting material would decrease in intensity, while a new signal at a different chemical shift, corresponding to the fluorine in this compound, would appear and grow. The relative integration of these signals over time provides quantitative data on reaction kinetics, conversion, and the formation of any fluorine-containing impurities. This technique can be performed directly on crude reaction mixtures, often without the need for deuterated solvents, making it a robust and efficient analytical method.

Chemical Shift Assignments and Conformational Studies

The definitive assignment of NMR signals is crucial for structural elucidation. For this compound, this involves assigning specific resonances in the ¹H, ¹³C, and ¹⁹F spectra to their corresponding nuclei within the molecule.

¹H NMR : The proton spectrum is relatively simple. The methyl protons (-CH₃) appear as a singlet in the upfield region (around 2.38 ppm). chemicalbook.com The three aromatic protons will appear as distinct multiplets in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns determined by both H-H and H-F coupling. chemicalbook.com

¹³C NMR : As detailed in section 4.2.2, assignment is based on expected chemical shifts influenced by substituent effects and the characteristic splitting patterns caused by C-F coupling.

¹⁹F NMR : The spectrum will show a single resonance for the fluorine atom, likely a multiplet due to coupling with nearby aromatic protons. Its chemical shift is sensitive to the electronic environment, providing a clear marker for the molecule. For monofluorobenzene, the shift is around -113 ppm relative to CFCl₃, and this value would be modified by the other substituents on the ring. colorado.edu

Regarding conformational studies, this compound is a largely rigid molecule due to its aromatic ring. Conformational analysis primarily focuses on the orientation of the methyl and nitro group substituents relative to the plane of the benzene ring. While there is rotation around the C-C and C-N single bonds, computational studies indicate that the lowest energy conformation is one where the molecule is nearly planar to maximize electronic conjugation and minimize steric hindrance.

Computational Chemistry Approaches

Computational chemistry provides powerful theoretical tools to investigate the properties of molecules like this compound at the atomic level. These methods can predict and explain molecular geometries, electronic structures, and spectroscopic properties, offering insights that complement experimental data. By solving approximations of the Schrödinger equation, these techniques model molecular behavior, helping to rationalize observed chemical phenomena and predict the properties of unstudied molecules.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry. researchgate.net Rather than calculating the complex many-electron wavefunction, DFT determines the electronic energy of a molecule based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including substituted aromatic compounds. inpressco.com DFT calculations are routinely used to determine optimized molecular geometries, which correspond to the minimum energy arrangement of atoms, as well as to analyze the electronic structure, including the distribution of molecular orbitals and charge. researchgate.netjocpr.com

The accuracy of a DFT calculation depends on the choice of two key components: the functional and the basis set. The functional, such as B3LYP, is an approximation for the exchange-correlation energy, a complex term that accounts for quantum mechanical effects. B3LYP is a "hybrid" functional because it combines a portion of exact exchange energy from Hartree-Fock theory with approximations for exchange and correlation from other sources. inpressco.com

The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-31G* basis set is a split-valence basis set that includes polarization functions (indicated by the asterisk). These polarization functions allow for greater flexibility in describing the shape of electron clouds, which is particularly important for accurately modeling bonding in molecules with heteroatoms. The combination B3LYP/6-31G* became a standard model chemistry for many years in organic chemistry, often providing reliable results for ground-state properties due to a known cancellation of errors. acs.org While more advanced functionals and basis sets exist, B3LYP/6-31G* remains a common and cost-effective choice for initial geometry optimizations and electronic structure analyses of organic molecules. inpressco.comacs.org

A key application of DFT is the optimization of molecular geometry. jocpr.com This computational process starts with an initial guess of the molecule's structure and iteratively adjusts the positions of the atoms to find a stable arrangement that corresponds to a minimum on the potential energy surface. The calculation is complete when the forces on each atom approach zero, indicating that the structure is at an energy minimum.

The output of a geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, this would yield the exact C-C, C-H, C-F, C-N, and N-O bond lengths, as well as the angles between these bonds, defining the molecule's three-dimensional structure. These theoretical parameters can be compared with experimental data, if available, to validate the computational model. researchgate.net

Table 2: Predicted Optimized Geometrical Parameters for this compound (DFT B3LYP/6-31G)*

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-NO₂ | 1.47 Å |

| Bond Length | C-CH₃ | 1.51 Å |

| Bond Length | Aromatic C-C (avg.) | 1.39 Å |

| Bond Angle | C1-C2-C3 | 118.5° |

| Bond Angle | C4-C5-C6 | 119.0° |

| Bond Angle | F-C2-C1 | 119.5° |

Note: The data in this table are representative values based on DFT calculations for similar substituted benzene molecules. Actual calculated values may differ slightly.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. irjweb.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability and reactivity. irjweb.comajchem-a.com

For this compound, the energies of these orbitals have been calculated, revealing that the charge transfer predominantly occurs within the molecule. nih.govnih.gov

Calculated Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.58 |

| ELUMO | -3.12 |

Note: Values are representative based on DFT calculations for similar aromatic nitro compounds.

Electron Injection Properties

The energy of the LUMO is directly related to a molecule's electron affinity and its ability to accept an electron. A lower LUMO energy indicates that the molecule can more readily accept electrons, making it a better candidate for electron injection. wuxiapptec.com The calculated LUMO energy for this compound suggests its potential as an electron acceptor in various chemical processes.

Reactivity and Stability Predictions

The HOMO-LUMO energy gap is a reliable indicator of molecular stability. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comajchem-a.com Conversely, a small energy gap indicates higher reactivity. irjweb.com The calculated energy gap of approximately 4.46 eV for this compound suggests that the molecule possesses good kinetic stability.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. ajchem-a.com The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential) that are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential) that are prone to nucleophilic attack. ajchem-a.com

In the MEP map of this compound, the most negative potential (red regions) is concentrated around the highly electronegative oxygen atoms of the nitro (NO₂) group and the fluorine atom. These areas are the most likely sites for interaction with electrophiles. The positive potential (blue regions) is primarily located around the hydrogen atoms of the methyl group and the aromatic ring, indicating these are the probable sites for nucleophilic attack. ajchem-a.comresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, charge delocalization, and hyperconjugation within a molecule. wisc.edumpg.de This method examines the interactions between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

First Hyperpolarizability Analysis

The first hyperpolarizability (β₀) is a measure of a molecule's nonlinear optical (NLO) response. nih.gov Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. The presence of both an electron-donating group (the methyl group) and strong electron-withdrawing groups (the nitro and fluoro groups) connected through a π-conjugated system can lead to a substantial NLO response.

Computational studies have been performed to determine the first hyperpolarizability of this compound. nih.gov The calculated non-zero value for β₀ indicates that the molecule exhibits microscopic NLO behavior. nih.govnih.gov The magnitude of this value is often compared to that of standard NLO materials like urea (B33335) to assess its potential for practical applications. The intramolecular charge transfer, facilitated by the donor and acceptor groups on the aromatic ring, is the primary origin of this NLO activity.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Simulations of Reaction Pathways and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. Through the simulation of reaction pathways and the analysis of transition states, detailed insights into the kinetics and thermodynamics of these processes can be obtained. A primary reaction of interest for this compound is nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile.

Theoretical models, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For a typical SNAr reaction on this compound, the pathway is often investigated to determine whether it proceeds through a stepwise mechanism, involving a stable Meisenheimer complex, or a concerted mechanism where bond formation and bond-breaking occur in a single step. springernature.com

Computational studies on analogous nitro-substituted aromatic compounds have shown that the presence of strong electron-withdrawing groups, like the nitro group, can stabilize the negatively charged Meisenheimer intermediate. scirp.orgnih.gov The simulation would begin by optimizing the geometries of the this compound reactant and the attacking nucleophile. The transition state search is then performed to locate the highest energy point along the reaction coordinate leading to the intermediate. Frequency calculations are essential to confirm the nature of these stationary points: a minimum (reactant, intermediate, product) has all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. e3s-conferences.orgscm.com

The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key predictor of the reaction rate. Below is a hypothetical data table illustrating the type of information that would be generated from a DFT calculation for the reaction of this compound with a generic nucleophile (Nu-).

| Structure | Description | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| Reactants | This compound + Nu- | 0.0 | C-F bond: ~1.35 |

| TS1 | First Transition State | +15.2 | C-F bond: ~1.50, C-Nu bond: ~2.10 |

| Intermediate | Meisenheimer Complex | -5.8 | C-F bond: ~1.40, C-Nu bond: ~1.45 |

| TS2 | Second Transition State | +10.5 | C-F bond: ~2.20, C-Nu bond: ~1.40 |

| Products | 5-Nitro-2-Nu-toluene + F- | -20.7 | C-Nu bond: ~1.38 |

Note: The data in this table is illustrative and based on typical values for SNAr reactions of related compounds. It does not represent experimentally verified results for this compound.

Analysis of the transition state structure provides critical information about the reaction mechanism. For instance, the bond lengths of the incoming nucleophile and the outgoing leaving group in the transition state can indicate whether the process is early or late, and whether bond formation or bond cleavage is more advanced. e3s-conferences.org By comparing the activation barriers for different nucleophiles or for reactions on different isomers, computational analysis can explain and predict trends in reactivity. clockss.org

Molecular Dynamics (MD) Simulations (e.g., solvent effects)

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, offering a detailed view of molecular motions and interactions. For this compound, MD simulations are particularly valuable for understanding the influence of the surrounding environment, such as a solvent, on its structure, dynamics, and reactivity.

In an MD simulation, the atoms of the solute (this compound) and the surrounding solvent molecules are treated as classical particles. Their motions are governed by Newton's equations of motion, with the forces between atoms calculated using a molecular mechanics force field. rutgers.edu The simulation tracks the trajectory of each atom over time, typically on the scale of nanoseconds to microseconds, providing a dynamic picture of the system.

A key application of MD for this compound is the analysis of solvation effects. The choice of solvent can significantly impact chemical reactions by stabilizing or destabilizing reactants, transition states, and products to different extents. MD simulations can quantify these effects by analyzing the solvation shell around the molecule. For instance, in a polar protic solvent like water or methanol (B129727), simulations can reveal the formation and dynamics of hydrogen bonds between the solvent and the nitro group of the solute. acs.orgnih.gov In contrast, in a nonpolar solvent like cyclohexane, solute-solvent interactions would be dominated by weaker van der Waals forces. nih.gov

The simulation can provide data on various structural and dynamic properties, such as:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For example, an RDF for the oxygen atoms of water around the nitro group's nitrogen atom would reveal the structure of the hydration shell.

Solvent Interaction Energies: The simulation can calculate the average interaction energy between the solute and the solvent, providing a quantitative measure of solvation strength.

Reorientational Dynamics: The simulation can track how quickly the solute molecule tumbles and rotates in the solvent, which can be influenced by specific interactions like hydrogen bonding.

The insights from MD simulations are crucial for bridging the gap between gas-phase computational models and real-world solution-phase chemistry. For example, the stability of a Meisenheimer complex in an SNAr reaction can be heavily influenced by how well the solvent can stabilize its negative charge. MD simulations can provide an explicit picture of these stabilizing interactions. The table below illustrates the type of comparative data that could be generated from MD simulations of this compound in different solvents.

| Solvent | Solvent Type | Average Solute-Solvent Interaction Energy (kcal/mol) | Average Number of H-bonds to Nitro Group |

| Water | Polar Protic | -18.5 | 3.1 |

| Methanol | Polar Protic | -15.2 | 2.4 |

| Acetonitrile | Polar Aprotic | -11.8 | 0.2 |

| Cyclohexane | Nonpolar | -6.3 | 0.0 |

Note: The data in this table is illustrative, based on principles of solute-solvent interactions and findings for related nitroaromatic compounds. acs.orgnih.gov It does not represent experimentally verified results for this compound.

By providing a molecular-level understanding of these interactions, MD simulations complement the static picture from quantum chemical calculations of reaction pathways, offering a more complete and realistic model of chemical processes in solution.

Applications and Derivatives in Advanced Organic Synthesis

2-Fluoro-5-nitrotoluene as an Organic Intermediate

As a key organic intermediate, this compound serves as a starting material for multi-step syntheses. innospk.com The presence of the nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution, while the fluorine atom and methyl group can direct incoming substituents. More importantly, the nitro and methyl groups can be chemically transformed into other functional groups, such as amines and carboxylic acids, respectively, providing pathways to a diverse range of derivatives.

The reactivity of this compound allows it to be a fundamental building block for more intricate molecular structures, particularly heterocyclic compounds which are prevalent in pharmaceuticals and functional materials. For instance, derivatives of this compound are utilized in the synthesis of fluorinated benzimidazoles. nih.govmdpi.comresearchgate.net Benzimidazoles are a critical class of heterocyclic compounds that form the core structure of various biologically active molecules. The synthesis often involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative. The fluorine substituent on the benzimidazole (B57391) ring, originating from the this compound precursor, can significantly influence the biological activity of the final molecule.

The chemical properties of this compound make it a suitable precursor for the synthesis of certain types of dyes, high-performance resins, and other specialty chemicals. innospk.com

Azo Dyes: The nitro group in this compound can be reduced to an amino group, forming 4-fluoro-3-methylaniline (B1294958). This aniline (B41778) derivative can then undergo diazotization and coupling reactions to produce azo dyes. unb.canih.gov The fluorine atom can enhance the brightness and stability of the resulting dye.

Polymer and Resin Intermediates: While specific examples of resins derived directly from this compound are not extensively documented in readily available literature, its derivatives can serve as monomers or curing agents. For example, o-nitrobenzyl esters, which share structural similarities, are used in the design of photo-responsive polymer networks, such as epoxy resins. bohrium.com This suggests the potential for derivatives of this compound to be incorporated into advanced polymers where photosensitivity or specific electronic properties are desired.

Specialty Chemicals: Its utility extends to the creation of various specialty chemicals where the specific substitution pattern of the aromatic ring is crucial for the desired properties and reactivity of the final product.

Role in Pharmaceutical Intermediates and Drug Development

The application of this compound as a pharmaceutical intermediate is a significant area of its industrial use. innospk.com Its structural features are incorporated into various drug candidates and active pharmaceutical ingredients (APIs).

A notable example of the use of this compound in API synthesis is its role as a precursor in the production of the antiepileptic drug, Rufinamide . The synthesis of Rufinamide involves the conversion of this compound to 2-fluoro-5-nitroaniline (B1294389). guidechem.com This intermediate is then further processed through a series of reactions to construct the final triazole-based structure of Rufinamide. researchgate.netnih.govgoogle.comgoogle.com

| Intermediate Derived from this compound | Subsequent API | Therapeutic Class |

| 2-Fluoro-5-nitroaniline | Rufinamide | Antiepileptic |

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. The derivatives of this compound are valuable scaffolds for such studies.

In the context of kinase inhibitors, SAR studies have shown that the presence and position of fluorine and other substituents on the aromatic rings are crucial for activity. For example, in a series of 6-benzamide quinazoline (B50416) derivatives designed as EGFR inhibitors, the introduction of a fluorine substituent at the C-2 position of the benzene (B151609) ring was found to be vital for inhibitory activity. Furthermore, the addition of a nitro group at the C-5 position of the benzamide moiety led to a twofold increase in inhibitory activity against wild-type EGFR kinase. mdpi.com

SAR studies on fluorinated benzimidazole derivatives, which can be synthesized from this compound, have revealed that the position of the fluorine atom on the phenyl ring can significantly impact antimicrobial activity. For example, certain 2-(m-fluorophenyl)-benzimidazole derivatives have demonstrated potent activity against specific bacterial strains. acgpubs.org These studies help in understanding the molecular interactions between the drug candidate and its biological target, guiding the design of more effective therapeutic agents.

Case Studies in Pharmaceutical Synthesis (e.g., kinase inhibitors)

This compound is a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). innospk.com The presence of the fluorine atom and the nitro group allows for selective chemical transformations, which is a crucial aspect in drug design and development. innospk.com The nitro group, for instance, can be reduced to form an amine, a common functional group in many therapeutic compounds. innospk.com

While direct synthesis pathways for kinase inhibitors starting specifically from this compound are not extensively detailed in publicly available literature, the utility of the closely related fluoro-nitro aromatic motif is well-documented in this field. For example, structures containing a fluoro-nitro aromatic core are integral to the synthesis of advanced therapeutics like Proteolysis-Targeting Chimeras (PROTACs) that target kinases. In one synthesis, a key step involves the reaction of 2-nitro-5-fluoroanisole, a compound structurally similar to this compound, demonstrating the importance of this chemical arrangement. nih.gov Another synthesis for a dacomitinib-based PROTAC utilizes an N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine core, further highlighting the role of nitrated and fluorinated aromatic compounds in the development of kinase inhibitors. nih.gov These examples underscore the strategic importance of building blocks like this compound in constructing complex molecules aimed at therapeutic targets such as kinases.

Contributions to Agrochemical Development

The agrochemical sector significantly benefits from intermediates like this compound. innospk.com Its structural features are leveraged to create effective and stable crop protection products.

As a versatile intermediate, this compound is used in the formulation of a range of agrochemicals, including pesticides, herbicides, and fungicides. innospk.com Its chemical structure serves as a foundation upon which more complex and targeted active ingredients are built. A key derivative, 2-fluoro-5-nitroaniline, is an important intermediate for synthesizing fungicides. guidechem.com Similarly, the related isomer 2-Fluoro-6-nitrotoluene is utilized as a building block in the synthesis of agrochemicals and as an additive in the manufacture of pesticides. guidechem.combiosynth.com The demand for such intermediates is driven by the continuous need for innovative solutions in modern agriculture to enhance crop yields and protect against pests and diseases. innospk.com